PI3K-IN-48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-48 is a potent inhibitor of phosphatidylinositol-3-kinase, specifically targeting the PI3K pathway. This compound has shown significant potential in cancer research due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
The synthesis of PI3K-IN-48 involves several steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods for this compound are optimized to maximize yield and purity, often involving large-scale reactors and purification techniques such as chromatography .
Chemical Reactions Analysis
PI3K-IN-48 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PI3K-IN-48 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various cellular processes.
Biology: Employed in cell biology research to investigate the effects of PI3K inhibition on cell growth, survival, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit aberrant PI3K signaling.
Industry: Utilized in the development of new drugs targeting the PI3K pathway, contributing to the advancement of cancer therapies
Mechanism of Action
PI3K-IN-48 exerts its effects by inhibiting the activity of phosphatidylinositol-3-kinase, a key enzyme in the PI3K/AKT/mammalian target of rapamycin signaling pathway. This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the p110 subunit of PI3K, which is crucial for the activation of downstream signaling molecules such as AKT .
Comparison with Similar Compounds
PI3K-IN-48 is compared with other PI3K inhibitors, such as:
Idelalisib: A PI3K delta-specific inhibitor approved for the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of follicular lymphoma.
Alpelisib: A PI3K alpha-specific inhibitor approved for the treatment of advanced breast cancer.
This compound is unique due to its specific targeting of the PI3K pathway and its potent effects on cancer cell proliferation and survival .
Properties
Molecular Formula |
C25H21FN2O4 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
6-[2-(2-fluorophenyl)ethynyl]-5-methoxy-2-(2,4,5-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C25H21FN2O4/c1-29-21-13-20-19(11-16(21)10-9-15-7-5-6-8-18(15)26)27-25(28-20)17-12-23(31-3)24(32-4)14-22(17)30-2/h5-8,11-14H,1-4H3,(H,27,28) |
InChI Key |
HADZLNXABXZMOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C#CC3=CC=CC=C3F)NC(=N2)C4=CC(=C(C=C4OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.